3-bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid, Mixture of diastereomers
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Overview
Description
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid is a chemical compound characterized by its cyclopropane ring structure with bromine and bromomethyl groups attached. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of multiple bromine atoms makes it a useful intermediate in organic synthesis and various scientific research applications.
Synthetic Routes and Reaction Conditions:
Bromination Reaction: The compound can be synthesized through the bromination of cyclopropane derivatives. This involves reacting a cyclopropane derivative with bromine in a solvent like carbon tetrachloride at controlled temperatures (e.g., 20°C).
Intramolecular Attack: Another method involves the intramolecular attack of a carbanion on a carbon atom containing a bromine atom, resulting in the formation of the desired cyclopropane derivative.
One-Pot Reaction: A one-pot reaction involving α-bromomethyl ketones and aldehydes with ethyl cyanoacetate and malononitrile in the presence of BrCN can also yield the compound.
Industrial Production Methods: Industrial production typically involves large-scale bromination reactions under controlled conditions to ensure the formation of the desired diastereomers. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involving the replacement of bromine atoms with other functional groups are common.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and alcohols.
Reduction Products: Alkanes and alkenes.
Substitution Products: Derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and inhibition.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
3-Bromomethylcyclopropane-1,2-dicarboxylic acid: Similar structure but lacks the additional bromine atom.
3-Bromo-3-(chloromethyl)cyclopropane-1,2-dicarboxylic acid: Similar structure but with chlorine instead of bromine.
3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid (single diastereomer): A single diastereomer version of the compound.
Uniqueness: 3-Bromo-3-(bromomethyl)cyclopropane-1,2-dicarboxylic acid is unique due to its high reactivity and versatility in organic synthesis. The presence of two bromine atoms increases its reactivity compared to similar compounds with fewer halogen atoms.
Properties
CAS No. |
2757999-60-1 |
---|---|
Molecular Formula |
C6H6Br2O4 |
Molecular Weight |
301.9 |
Purity |
95 |
Origin of Product |
United States |
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